XL413 is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, an enzyme crucial for DNA replication initiation in eukaryotic cells. [, ] Specifically, XL413 targets the CDC7/DBF4 complex, also known as Dbf4-dependent kinase (DDK). [, , , , , ] By inhibiting DDK, XL413 disrupts the cell cycle, leading to cell cycle arrest and apoptosis, primarily in rapidly dividing cells like those found in tumors. [, , , ] As a result, XL413 is being investigated as a potential anti-cancer agent. [, ]
XL413 functions as an ATP-competitive inhibitor of CDC7 kinase. [, ] It binds to the ATP-binding pocket of the CDC7 kinase, preventing ATP from binding and thereby inhibiting the kinase activity. [, ] This inhibition prevents the phosphorylation of MCM2, a critical substrate of CDC7 kinase and a key component of the DNA replication machinery. [, ] As a result, DNA replication initiation is blocked, leading to cell cycle arrest in the S phase. [, ] Furthermore, prolonged inhibition of CDC7 by XL413 can trigger apoptosis in cancer cells. [, ]
CAS No.: 4299-57-4
CAS No.: 99593-25-6
CAS No.: 38665-10-0
CAS No.:
CAS No.: 343603-96-3
CAS No.: